molecular formula C12H17Cl2N B1653713 2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909319-85-2

2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

Cat. No. B1653713
M. Wt: 246.17
InChI Key: AKJSIJZTHNNAAF-UHFFFAOYSA-N
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Description

“2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1909319-85-2 . It has a molecular weight of 246.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 246.18 .

Scientific Research Applications

Electrophilic and Nucleophilic Synthesis

2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is utilized in the synthesis of various compounds. Alpha-nitro ketone, an intermediate in these syntheses, serves as both an electrophile and nucleophile. This leads to the formation of novel compounds like 2-nitromethylenetetrahydrothiophene and 2-nitromethylenetetrahydrofuran, which have applications in probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Structural Analysis and Conformation

The compound has been used in structural analysis studies. For instance, it helps in determining the conformation of various molecular structures, such as the imidazolidine ring and chlorophenyl substituents in specific compounds (Rivera et al., 2013).

Synthesis of Cyclic Arylguanidine and Urea Derivatives

The compound plays a crucial role in the regioselective and enantioselective synthesis of seven-membered ring cyclic arylguanidine and urea derivatives. This synthesis is significant for producing stereoselective compounds, which are important in pharmaceutical and chemical research (Zhou & Alper, 2004).

Synthesis of Electro-Optic Materials

2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride is also used in the synthesis of pyrrole-based donor-acceptor chromophores. These chromophores are key components in the development of nonlinear optical/electro-optic materials, which have potential applications in photonic and electronic devices (Facchetti et al., 2003).

Palladium-Catalyzed Intramolecular Hydroamination

This compound is instrumental in palladium-catalyzed intramolecular hydroamination reactions. Such reactions are significant in the synthesis of pyrrolidine derivatives, which are valuable in various chemical synthesis processes (Bender & Widenhoefer, 2005).

Synthesis of Acid Dissociation Constants

It's used in the synthesis and analysis of acid dissociation constants in hydroorganic solvents. These constants are crucial in understanding the acid-base properties of novel compounds (Nural, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-12(7-4-8-14-12)9-10-5-2-3-6-11(10)13;/h2-3,5-6,14H,4,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJSIJZTHNNAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

CAS RN

1909319-85-2
Record name Pyrrolidine, 2-[(2-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909319-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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